molecular formula C12H16N2O4 B111981 2-(2'-N-Boc-hydrazino)benzoic acid CAS No. 155290-47-4

2-(2'-N-Boc-hydrazino)benzoic acid

Cat. No.: B111981
CAS No.: 155290-47-4
M. Wt: 252.27 g/mol
InChI Key: DTTSVUPYGSOJER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-N-Boc-hydrazino)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc) hydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 2-(2’-N-Boc-hydrazino)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2’-N-Boc-hydrazino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-(2’-N-Boc-hydrazino)benzoic acid is utilized in diverse scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2’-N-Boc-hydrazino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the presence of other reagents. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2’-N-Boc-hydrazino)benzoic acid include:

Uniqueness

What sets 2-(2’-N-Boc-hydrazino)benzoic acid apart from similar compounds is its specific structure, which allows it to participate in unique chemical reactions and applications. Its versatility in various fields of research and industry highlights its importance as a valuable chemical compound .

Biological Activity

2-(2'-N-Boc-hydrazino)benzoic acid is a hydrazine derivative characterized by a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected hydrazine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The Boc group enhances the stability of the hydrazine functionality, making it suitable for various chemical transformations.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Structure : The compound features a benzoic acid structure with a hydrazine functional group, which is protected by the Boc group.

Biological Activity

The biological activity of this compound is primarily attributed to the hydrazine moiety, which is known for its diverse biological properties, including:

The exact mechanism of action for this compound remains under investigation. However, hydrazines are known to interact with biological targets through several mechanisms:

  • Enzyme Inhibition : Many hydrazine derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases.
  • Radical Scavenging : Some studies suggest that hydrazines can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Research Findings and Case Studies

Research on this compound is limited but suggests potential applications in drug development:

  • Synthesis and Characterization : The synthesis typically involves protecting the hydrazine group with the Boc moiety, allowing for further functionalization without compromising stability. This synthetic pathway enables the creation of various derivatives that may exhibit enhanced biological activities.
  • Comparative Studies : A study comparing similar compounds highlighted the unique properties of this compound:
    • Comparison with Other Hydrazines :
      Compound NameStructure/FeaturesUnique Aspects
      2-Hydrazinobenzoic AcidLacks Boc protectionMore reactive due to unprotected hydrazine group
      4-Hydrazinobenzoic AcidDifferent substitution patternPotentially different biological activities
      N,N-DiethylhydrazineAliphatic amine substituentsDifferent solubility and reactivity profiles
      BenzohydrazideSimple hydrazide structureLess sterically hindered than Boc-protected form
  • In Vitro Studies : Preliminary in vitro studies have indicated that compounds similar to this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-7-5-4-6-8(9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTSVUPYGSOJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441489
Record name 2-(2'-N-Boc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155290-47-4
Record name 2-(2'-N-Boc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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